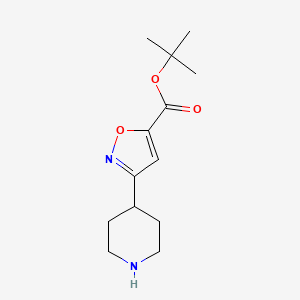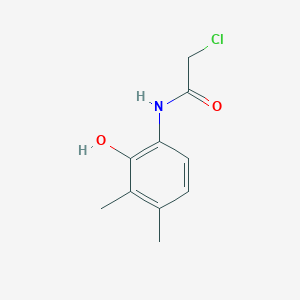
2,4-Dimethoxy-4-methylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-4-methylpentan-1-amine, also known as 2,4-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-4-methylpentan-1-amine involves its interaction with the serotonin transporter. The compound binds to the transporter, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. The compound has been shown to increase serotonin levels in the brain, which can lead to changes in mood and behavior. It has also been shown to have anxiogenic effects, meaning that it can increase anxiety levels in some individuals. Additionally, this compound has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Dimethoxy-4-methylpentan-1-amine in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the serotonin system and its role in various neurological disorders. However, there are also some limitations to using this compound in research. For example, the compound has been shown to have anxiogenic effects, which can make it difficult to interpret certain experimental results.
Orientations Futures
There are several future directions that could be explored in the study of 2,4-Dimethoxy-4-methylpentan-1-amine. One area of research could focus on the potential therapeutic applications of the compound in the treatment of neurological disorders. Another area of research could explore the biochemical and physiological effects of this compound in more detail, including its interactions with other neurotransmitter systems. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in research.
Conclusion:
This compound is a chemical compound that has significant potential applications in scientific research. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. While there are some limitations to using this compound in research, it remains a valuable tool for studying the serotonin system and its role in various neurological disorders. Future research in this area could have important implications for the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 2,4-Dimethoxy-4-methylpentan-1-amine involves a series of chemical reactions. The starting material is 4-methylpentan-1-amine, which is reacted with formaldehyde and paraformaldehyde in the presence of acid catalysts to form this compound. The compound can then be purified through recrystallization or distillation.
Applications De Recherche Scientifique
2,4-Dimethoxy-4-methylpentan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. As a result, this compound has been used as a research tool to study the serotonin system and its role in various neurological disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
2,4-dimethoxy-4-methylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2,11-4)5-7(6-9)10-3/h7H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNVZDNGFBLGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CN)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Methoxyphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2603023.png)



![N-benzyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2603033.png)

![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)
![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)


![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)
